molecular formula C10H14BrNO B1380326 3-Bromo-2-(2-methylpropoxy)aniline CAS No. 1543110-03-7

3-Bromo-2-(2-methylpropoxy)aniline

Cat. No.: B1380326
CAS No.: 1543110-03-7
M. Wt: 244.13 g/mol
InChI Key: YYVSNHPJZWGYJR-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-methylpropoxy)aniline: is an organic compound with the molecular formula C10H14BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a 2-methylpropoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2-methylpropoxy)aniline typically involves the following steps:

    Bromination: Aniline is first brominated to introduce a bromine atom at the desired position on the aromatic ring.

    Alkylation: The brominated aniline is then subjected to alkylation with 2-methylpropyl bromide to introduce the 2-methylpropoxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(2-methylpropoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The aniline group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitro compounds or quinones.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-2-(2-methylpropoxy)aniline is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions.

Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-methylpropoxy)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aniline group can form hydrogen bonds or participate in nucleophilic reactions, while the bromine atom can engage in halogen bonding or be a site for further functionalization.

Comparison with Similar Compounds

    3-Bromoaniline: Lacks the 2-methylpropoxy group, making it less bulky and potentially less reactive in certain reactions.

    2-(2-Methylpropoxy)aniline:

    3-Bromo-2-methylaniline: Similar structure but with a methyl group instead of the 2-methylpropoxy group, leading to different steric and electronic properties.

Uniqueness: 3-Bromo-2-(2-methylpropoxy)aniline is unique due to the presence of both the bromine atom and the 2-methylpropoxy group. This combination of substituents provides distinct steric and electronic characteristics, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.

Properties

IUPAC Name

3-bromo-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVSNHPJZWGYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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